molecular formula C29H29Cl2N5O3S B12849899 (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide

Cat. No.: B12849899
M. Wt: 598.5 g/mol
InChI Key: FCNYYOCIWGDRSS-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptoethyl group.

    Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions could be of particular interest.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding. Further research would be needed to explore its pharmacological properties.

Industry

In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism by which (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
  • ®-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H29Cl2N5O3S

Molecular Weight

598.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-[2-(3,4-dichlorophenyl)-5-pyridin-3-yl-4-(2-sulfanylethyl)pyrazol-3-yl]oxybutanamide

InChI

InChI=1S/C29H29Cl2N5O3S/c30-23-11-10-21(17-24(23)31)36-29(22(12-15-40)27(35-36)20-8-4-13-33-18-20)39-14-5-9-26(37)34-25(28(32)38)16-19-6-2-1-3-7-19/h1-4,6-8,10-11,13,17-18,25,40H,5,9,12,14-16H2,(H2,32,38)(H,34,37)/t25-/m0/s1

InChI Key

FCNYYOCIWGDRSS-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.